molecular formula C6H6N4 B3170853 Imidazo[1,2-a]pyrimidin-3-amine CAS No. 946385-85-9

Imidazo[1,2-a]pyrimidin-3-amine

Cat. No. B3170853
CAS RN: 946385-85-9
M. Wt: 134.14 g/mol
InChI Key: SNLMMQRMUDVBIB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-3-amine is a fused heterocyclic motif that combines imidazole and the pyrimidine moiety as its core structure . This fusion creates unique characteristics within the molecule that significantly influence its interactions with various biological targets, including enzymes, receptors, and nucleic acids .


Synthesis Analysis

This compound can be synthesized using an easy and conventional synthetic route . The synthesized compounds were spectroscopically characterized using 1H, 13C NMR, LC-MS (ESI), and FT-IR techniques . The synthesis of imidazo[1,2-a]pyrimidines has been well studied in the past decade because of its importance as a bioactive scaffold .


Molecular Structure Analysis

The optimized geometry of this compound was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set . The theoretical FT-IR and NMR (1H and 13C) analysis are agreed to validate the structural assignment made for the compound .


Chemical Reactions Analysis

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized using various spectroscopic tools such as FT-IR, 1H NMR, 13C NMR, and MS .

Scientific Research Applications

Synthesis Techniques

  • Copper-Catalyzed Synthesis : Rao et al. (2017) describe a Cu-catalyzed efficient synthesis of 3-formyl imidazo[1,2-a]pyrimidine. This process utilizes ethyl tertiary amines as carbon sources under aerobic oxidative conditions, representing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds (Rao, Mai, & Song, 2017).

  • Organocatalytic Domino Reaction : Kalita et al. (2016) developed an L-proline catalyzed domino reaction for the regioselective synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines in water. This process is highlighted for its high yields, simple purification, and environmentally benign conditions (Kalita, Deka, & Mecadon, 2016).

Medical and Pharmacological Research

  • Anticancer Activities : A study by Rehan et al. (2021) synthesized 3-secondary amine derivatives of imidazo[1,2-a]pyrimidine, demonstrating antioxidant activity and cytotoxic activity against breast cancer cells (Rehan, Al Lami, & Alanee, 2021). Additionally, Sirakanyan et al. (2019) reported on the antitumor activity of amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines and imidazo[1,2-c]pyrimidines, identifying compounds with pronounced antitumor effects (Sirakanyan et al., 2019).

  • Antiulcer Agents : Research by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, exhibiting cytoprotective properties in various models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Mechanism of Action

Imidazo[1,2-a]pyrimidin-3-amine and its derivatives have shown potential pharmaceutical applications. For instance, they have been studied as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry .

Future Directions

Imidazo[1,2-a]pyrimidin-3-amine and its derivatives have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing novel synthetic pathways and exploring its potential as a therapeutic agent .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMMQRMUDVBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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